N~1~-Benzyl-N~2~-cycloheptylethane-1,2-diamine
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Overview
Description
N~1~-Benzyl-N~2~-cycloheptylethane-1,2-diamine: is an organic compound that belongs to the class of diamines It features a benzyl group attached to the nitrogen atom at position 1 and a cycloheptyl group attached to the nitrogen atom at position 2 of the ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~2~-cycloheptylethane-1,2-diamine typically involves the reaction of benzylamine with cycloheptylamine in the presence of ethylene diamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include benzyl chloride, cycloheptylamine, and ethylene diamine. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N1-Benzyl-N~2~-cycloheptylethane-1,2-diamine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-Benzyl-N~2~-cycloheptylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or cycloheptyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~1~-Benzyl-N~2~-cycloheptylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N1-Benzyl-N~2~-cycloheptylethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,2-cyclohexanediamine: A structurally similar compound with a cyclohexane ring instead of a cycloheptane ring.
N-Benzyl-N-methyl-1,2-ethanediamine: Features a methyl group instead of a cycloheptyl group.
Uniqueness
N~1~-Benzyl-N~2~-cycloheptylethane-1,2-diamine is unique due to the presence of both benzyl and cycloheptyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
62730-97-6 |
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Molecular Formula |
C16H26N2 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
N-benzyl-N'-cycloheptylethane-1,2-diamine |
InChI |
InChI=1S/C16H26N2/c1-2-7-11-16(10-6-1)18-13-12-17-14-15-8-4-3-5-9-15/h3-5,8-9,16-18H,1-2,6-7,10-14H2 |
InChI Key |
NTHJFMLTAYSGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCCNCC2=CC=CC=C2 |
Origin of Product |
United States |
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